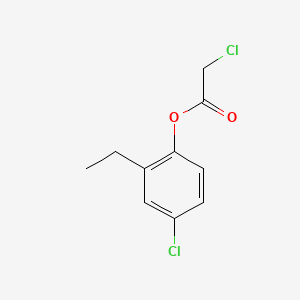
Acetic acid, chloro-, 4-chloro-2-ethylphenyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloroacetic acid 4-chloro-2-ethylphenyl ester is an organic compound that belongs to the class of chloroacetic acid esters It is characterized by the presence of a chloroacetic acid moiety esterified with a 4-chloro-2-ethylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of chloroacetic acid 4-chloro-2-ethylphenyl ester typically involves the esterification of chloroacetic acid with 4-chloro-2-ethylphenol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:
Chloroacetic acid+4-chloro-2-ethylphenol→Chloroacetic acid 4-chloro-2-ethylphenyl ester+Water
Industrial Production Methods
Industrial production of chloroacetic acid esters often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the desired ester. The use of phase-transfer catalysts and ionic liquids has also been explored to enhance the reaction efficiency and reduce environmental impact .
化学反応の分析
Types of Reactions
Chloroacetic acid 4-chloro-2-ethylphenyl ester undergoes various chemical reactions, including:
Nucleophilic Substitution: The ester can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield chloroacetic acid and 4-chloro-2-ethylphenol.
Esterification and Transesterification: The ester can participate in further esterification or transesterification reactions to form other esters.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines.
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used.
Major Products
Nucleophilic Substitution: Products include substituted chloroacetic acid esters.
Hydrolysis: Products are chloroacetic acid and 4-chloro-2-ethylphenol.
Esterification: Various esters depending on the alcohol used.
科学的研究の応用
Chloroacetic acid 4-chloro-2-ethylphenyl ester has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in studies involving enzyme inhibition and protein modification due to its reactive ester group.
Industrial Applications: It is used in the production of specialty chemicals, including plasticizers and surfactants.
作用機序
The mechanism of action of chloroacetic acid 4-chloro-2-ethylphenyl ester involves the reactivity of its ester group. The ester group can undergo nucleophilic attack by various nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in organic synthesis and biochemical studies to modify molecules and study their properties .
類似化合物との比較
Similar Compounds
Methyl Chloroacetate: Similar in structure but with a methyl group instead of the 4-chloro-2-ethylphenyl group.
Ethyl Chloroacetate: Similar in structure but with an ethyl group instead of the 4-chloro-2-ethylphenyl group.
Tert-Butyl Chloroacetate: Similar in structure but with a tert-butyl group instead of the 4-chloro-2-ethylphenyl group.
Uniqueness
Chloroacetic acid 4-chloro-2-ethylphenyl ester is unique due to the presence of the 4-chloro-2-ethylphenyl group, which imparts specific chemical properties and reactivity. This makes it suitable for specialized applications in organic synthesis and industrial processes.
特性
CAS番号 |
53347-19-6 |
|---|---|
分子式 |
C10H10Cl2O2 |
分子量 |
233.09 g/mol |
IUPAC名 |
(4-chloro-2-ethylphenyl) 2-chloroacetate |
InChI |
InChI=1S/C10H10Cl2O2/c1-2-7-5-8(12)3-4-9(7)14-10(13)6-11/h3-5H,2,6H2,1H3 |
InChIキー |
CFICYSDKCUGCIX-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=CC(=C1)Cl)OC(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















